molecular formula C8H6F3N3 B1328770 5-Amino-2-(trifluoromethyl)benzimidazole CAS No. 3671-66-7

5-Amino-2-(trifluoromethyl)benzimidazole

Cat. No. B1328770
CAS RN: 3671-66-7
M. Wt: 201.15 g/mol
InChI Key: CKEKFQLHCAZGSP-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic compounds containing a fused imidazole ring to a benzene ring. They are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles involves a cyclocondensation reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Although this does not directly describe the synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole, it provides insight into the synthetic routes that can be adapted for its production. Additionally, the synthesis of benzimidazoles derived from pesticides like trifluralin is achieved through catalytic hydrogenation, indicating that functionalized benzimidazoles can be synthesized from various precursors .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core. The crystal and molecular structure of a related compound, 2-amino-4-(4'-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined using X-ray diffraction, revealing a highly delocalized system within the benzimidazole moiety . Similarly, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, showed a planar, conjugated, and aromatic system . These findings suggest that 5-Amino-2-(trifluoromethyl)benzimidazole would also exhibit a delocalized and planar structure conducive to aromaticity.

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions due to their reactive sites. The amino group in 5-Amino-2-(trifluoromethyl)benzimidazole can be involved in hydrogen bonding, as seen in the bifurcated hydrogen bond involving the exocyclic amino group of a related compound . This suggests that 5-Amino-2-(trifluoromethyl)benzimidazole could also engage in similar hydrogen bonding, affecting its chemical reactivity and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the fluorescence properties of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, which has a high fluorescence quantum yield and large Stokes shift, indicate that substituents on the benzimidazole core can significantly alter its photophysical properties . This implies that 5-Amino-2-(trifluoromethyl)benzimidazole may also exhibit unique optical properties due to the presence of the trifluoromethyl group.

Scientific Research Applications

  • Fungicides

    • Field : Agriculture
    • Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Method : The fungicidal activity of these compounds is based on the benzimidazole ring structure .
    • Results : They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
  • Androgen Receptor Modulators

    • Field : Medicinal Chemistry
    • Application : 2-(2,2,2)-trifluoroethyl benzimidazole derivatives have been synthesized as potent and tissue selective androgen receptor modulators (SARMs) .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : One of the derivatives, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, showed good muscle agonism and prostate inhibition .
  • Ferroptosis Inducers

    • Field : Medicinal Chemistry
    • Application : A 2-(trifluoromethyl)benzimidazole derivative, FA-S, has been discovered as a new ferroptosis inducer .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : A series of analogues were designed and synthesized to improve the activity .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : Some benzimidazole derivatives have been found to exhibit anticancer activity .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The anticancer activity of these compounds is based on their ability to interfere with the cell cycle and induce apoptosis .
  • Androgen Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : N-benzyl, N-aceto and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole have been synthesized as novel androgen receptor antagonists .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : One of the derivatives, 4-bromobenzyl benzimidazole, was found to be a potent androgen receptor antagonist in the rat prostate .
  • Bioactivity Against Cancer Cell Lines

    • Field : Medicinal Chemistry
    • Application : Two series of 2-phenylbenzimidazoles were synthesized and their bioactivity against three cancer cell lines (A549, MDA-MB-231, and PC3) was studied .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The effect of substituent groups in their structures on the bioactivity was investigated .
  • Laboratory Chemicals

    • Field : Chemistry
    • Application : “5-Amino-2-(trifluoromethyl)benzimidazole” is used as a laboratory chemical .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The results or outcomes obtained from this application are not detailed in the source .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food Science, Pharmacology, Agriculture, Biocide Production
    • Application : “5-Amino-2-(trifluoromethyl)benzimidazole” is used in food, drug, pesticide or biocidal product use .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The results or outcomes obtained from this application are not detailed in the source .
  • Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

    • Field : Organic Chemistry
    • Application : A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
    • Method : The synthesis is achieved in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
    • Results : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEKFQLHCAZGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190172
Record name Benzimidazole, 5-amino-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(trifluoromethyl)benzimidazole

CAS RN

3671-66-7
Record name 5-Amino-2-(trifluoromethyl)benzimidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 5-amino-2-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-amino-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(trifluoromethyl)benzimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-nitro-1,2-phenylenediamine (3.0 g, 20 mmol) in 15 ml of trifluoroacetic acid was stirred at reflux for 12 h. The reaction mixture was concentrated in vacuo to yield a oily residue, which was dissolved in 100 ml of EtOAc and washed with aqueous NaHCO3. The organic layer was dried over MgSO4 and concentrated in vacuo to provide an oil which was characterized as 2-trifluoromethyl-5-nitrobenzimidazole and subjected to the following reaction without further purification. The nitrobenzimidazole and 500 mg of 10% Pd—C were dissolved in 100 ml of MeOH and stirred for 12 h under H2. The reaction mixture was filtered and concentrated in vacuo, yielding 3.2 g (16 mmol, 80%) of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GWR Canham - 1969 - spiral.imperial.ac.uk
Complexes of imidazole, some substituted imidazoles and some substituted benzimidazoles with divalent cobalt, nickel, copper and zinc salts have been prepared in order to …
Number of citations: 2 spiral.imperial.ac.uk
NA Al-Masoudi, KM Mahdi, NA Abdul-Rida, BA Saeed… - Steroids, 2015 - Elsevier
A new series of 17-(N-(arylimino)-5-pregnen-3β-ol derivatives 19–32 as well as carboxylate and acrylate analogues of pregnenolone 37–40 were synthesized and evaluated for their …
Number of citations: 10 www.sciencedirect.com
YB Park, E You, C Pak, M Min - Electrochimica Acta, 2018 - Elsevier
The electrochemical catalytic durability can be enhanced by the post treatment of diazonium reaction. The diazonium salts which have fluorine, acid, and nitrile functional groups were …
Number of citations: 12 www.sciencedirect.com

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